molecular formula C17H16Cl2FNO2 B4609582 4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide

4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide

Cat. No.: B4609582
M. Wt: 356.2 g/mol
InChI Key: DOSBQRLTCQIEDT-UHFFFAOYSA-N
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Description

4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide is an organic compound with a complex structure, characterized by the presence of butoxy, dichloro, and fluorophenyl groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The introduction of the butoxy group can be achieved through nucleophilic substitution reactions, while the dichloro and fluorophenyl groups are introduced via electrophilic aromatic substitution reactions. The reaction conditions often involve the use of solvents like dichloromethane or toluene, and catalysts such as palladium or copper complexes.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of robust catalysts and efficient purification techniques, such as recrystallization or chromatography, ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield amines or other reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups or replace existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (amines, alcohols) are employed under conditions that may include acidic or basic catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical structure may offer advantages.

    Industry: It is utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    4-butoxy-3,5-dichlorobenzamide: Lacks the fluorophenyl group, which may result in different biological activities.

    3,5-dichloro-N-(2-fluorophenyl)benzamide: Lacks the butoxy group, potentially affecting its chemical reactivity and applications.

    4-butoxy-N-(2-fluorophenyl)benzamide: Lacks the dichloro groups, which can influence its overall stability and reactivity.

Uniqueness

4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

4-butoxy-3,5-dichloro-N-(2-fluorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16Cl2FNO2/c1-2-3-8-23-16-12(18)9-11(10-13(16)19)17(22)21-15-7-5-4-6-14(15)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOSBQRLTCQIEDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16Cl2FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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